![molecular formula C8H10N2O3 B1581580 2-((2-Nitrophenyl)amino)ethanol CAS No. 4926-55-0](/img/structure/B1581580.png)
2-((2-Nitrophenyl)amino)ethanol
Overview
Description
2-((2-Nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H10N2O3. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an aminoethanol group. It is a mono-constituent substance of organic origin .
Mechanism of Action
Target of Action
The primary targets of 2-((2-Nitrophenyl)amino)ethanol are currently unknown. This compound is potentially useful in drug screening research studies
Biochemical Pathways
Given the compound’s potential use in drug screening
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
As the compound is potentially useful in drug screening research studies , it may have a variety of effects depending on the specific targets and pathways it interacts with.
Preparation Methods
The synthesis of 2-((2-Nitrophenyl)amino)ethanol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
2-((2-Nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydroxyl group in the aminoethanol moiety can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Chemical Reactions: This compound is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactive amino and hydroxyl groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .
2. Biological Research:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A notable case study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
- Fungicidal Properties: Research indicates that this compound may possess fungicidal properties against phytopathogenic fungi, making it a candidate for agricultural applications.
3. Medicinal Chemistry:
- Pharmaceutical Development: The compound is investigated for its potential use in pharmaceuticals, particularly in developing drugs that target specific biochemical pathways. Its ability to inhibit certain enzymes has been explored in the context of treating diseases such as cancer .
4. Industrial Applications:
- Dyes and Wood Preservatives: this compound is utilized in the production of dyes due to its chromophoric properties. Additionally, its stability and effectiveness make it suitable for use as a wood preservative .
Case Study 1: Antimicrobial Efficacy
A study evaluated various nitroaniline derivatives, including this compound, against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent.
Case Study 2: Genotoxicity Assessment
A genotoxicity assessment revealed mixed results for this compound. While it showed positive results for frameshift mutations in specific strains of Salmonella typhimurium, it did not demonstrate genotoxicity in other assays. This underscores the need for further investigation into its safety profile and potential risks associated with its use .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for various organic compounds | High yield synthesis methods developed |
Biological Research | Antimicrobial and fungicidal properties | Significant inhibition of bacterial growth |
Medicinal Chemistry | Potential drug development targeting specific enzymes | Investigated for cancer treatment applications |
Industrial Use | Production of dyes and wood preservatives | Effective in preserving wood materials |
Comparison with Similar Compounds
2-((2-Nitrophenyl)amino)ethanol can be compared with other similar compounds such as:
2-((4-Nitrophenyl)amino)ethanol: Similar structure but with the nitro group in the para position.
2-((2-Nitrophenyl)amino)ethan-1-ol: A closely related compound with slight variations in the aminoethanol moiety.
2-((2-Nitrophenyl)amino)ethan-1-amine: Another similar compound with an amine group instead of a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the position and nature of the functional groups .
Biological Activity
2-((2-Nitrophenyl)amino)ethanol, also known as 2-nitro-N-(2-hydroxyethyl)aniline, is a compound that has garnered attention due to its diverse biological activities. The molecular formula of this compound is C₈H₁₀N₂O₃, and it has a molecular weight of approximately 182.2 g/mol. This article explores the biological activity of this compound, including its potential mutagenic effects, interaction with biological systems, and applications in various fields.
Chemical Structure and Properties
The structure of this compound features a nitrophenyl group attached to an ethanolamine backbone. The presence of both amino and nitro functional groups contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O₃ |
Molecular Weight | 182.2 g/mol |
Appearance | Fine orange powder |
Functional Groups | Amino (-NH₂), Nitro (-NO₂), Hydroxyl (-OH) |
Mutagenicity and Toxicity
Research indicates that this compound exhibits potential mutagenic effects under specific conditions. In toxicity studies, it has been shown to induce chromosomal aberrations, suggesting a clastogenic potential rather than direct mutagenicity. These effects were particularly noted in assays involving metabolic activation, highlighting the importance of metabolic conditions in evaluating the compound's safety profile.
Key Findings:
- Mutagenic Potential: Induces chromosomal aberrations.
- Clastogenic Effects: Evidence suggests clastogenic rather than direct mutagenic activity.
- Metabolic Activation: Effects are influenced by metabolic conditions.
Interaction with Biological Systems
The compound has demonstrated significant interactions at the cellular level, inducing dose-dependent responses in mutagenicity assays. This suggests that it may interact with various enzymes or receptors, warranting further investigation into its pharmacological effects.
Potential Mechanisms:
- Enzyme Interaction: Possible interactions with metabolic enzymes.
- Receptor Binding: Further studies needed to elucidate receptor interactions.
Applications and Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals and dyes due to its reactive functional groups. It can be synthesized through nucleophilic aromatic substitution reactions involving 2-fluoronitrobenzene and 2-aminoethanol.
Synthesis Overview:
- Starting Materials: 2-fluoronitrobenzene and 2-aminoethanol.
- Reaction Type: Nucleophilic aromatic substitution.
- Yield: High purity products suitable for industrial applications.
Study on Mutagenicity
In a controlled study assessing the mutagenic potential of various nitrophenyl compounds, this compound was evaluated using bacterial mutagenicity assays. Results indicated a significant increase in mutations at higher concentrations, correlating with its dose-dependent response observed in previous studies.
Antimicrobial Properties
Another study explored the antimicrobial properties of derivatives of nitrophenyl compounds, including this compound. While direct evidence for antimicrobial activity was limited, structural similarities with known antimicrobial agents suggest potential applications in developing new therapeutics .
Properties
IUPAC Name |
2-(2-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUYKNCQNVIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063650 | |
Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-55-0 | |
Record name | HC Yellow 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4926-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((2-nitrophenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Yellow no | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | HC Yellow no | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-nitrophenyl)amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HC YELLOW NO. 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVT2KMV9O | |
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Retrosynthesis Analysis
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